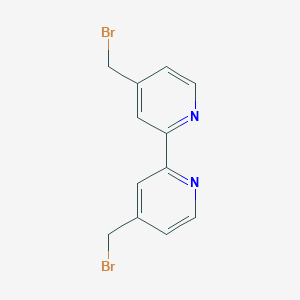

4,4'-Bis(bromomethyl)-2,2'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-[4-(bromomethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMRHOMYGPXALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)C2=NC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134457-15-1 | |

| Record name | 2,2′-Bipyridine, 4,4′-bis(bromomethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134457-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

342.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Bis(bromomethyl)-2,2'-bipyridine: Synthesis, Properties, and Applications

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the synthesis, chemical properties, and key applications of 4,4'-Bis(bromomethyl)-2,2'-bipyridine, a critical bifunctional building block in modern chemistry.

Introduction

This compound is a highly valuable organic compound featuring a 2,2'-bipyridine core functionalized with two reactive bromomethyl groups.[1] The 2,2'-bipyridine scaffold is one of the most widely utilized ligands in coordination chemistry, renowned for its ability to form stable chelate complexes with a wide range of transition metals.[1] The addition of the bromomethyl groups at the 4 and 4' positions introduces highly reactive sites susceptible to nucleophilic substitution.[1] This dual functionality—a robust chelating unit and two versatile reactive handles—makes it an indispensable precursor for constructing complex molecular architectures, functional polymers, and advanced materials.[1] Its applications span from materials science, where it is used to build metallosupramolecular structures, to catalysis and the development of photosensitizers.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | [2][3] |

| Molecular Weight | 342.03 g/mol | [2][3] |

| Appearance | White Crystalline Powder / Solid | [3][4] |

| CAS Number | 134457-14-0 | [1][4] |

| Purity | Typically ≥97% | [3][4] |

| Boiling Point | 425.2 °C | [2] |

| Flash Point | 210.9 °C | [2] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[1][2] | [1][2] |

| Hazards | Corrosive; causes severe skin burns and eye damage (Hazard Statement H314).[1] | [1][5] |

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the radical bromination of its precursor, 4,4'-dimethyl-2,2'-bipyridine.

Primary Synthetic Route: Radical Bromination

This reaction employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN), in a suitable non-polar solvent.[1] The process is a chain reaction initiated by the thermal decomposition of AIBN, which generates free radicals. These radicals abstract a hydrogen atom from the methyl groups of 4,4'-dimethyl-2,2'-bipyridine, creating a stabilized benzylic-type radical. This radical then reacts with NBS to yield the desired brominated product and a succinimidyl radical, which propagates the chain reaction.[1] While effective, this method can suffer from yields around 60-65% and challenges in purification due to the potential formation of mono-brominated or other side products.[1]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Bromination of 4,4'-dimethyl-2,2'-bipyridine

The following protocol is a representative procedure based on the Wohl-Ziegler reaction. All operations should be performed by trained chemists in a fume hood with appropriate personal protective equipment.

Materials:

-

4,4'-dimethyl-2,2'-bipyridine

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4,4'-dimethyl-2,2'-bipyridine (1.0 eq).

-

Add anhydrous carbon tetrachloride to dissolve the starting material.

-

Add N-bromosuccinimide (2.2 eq) and a catalytic amount of AIBN (approx. 0.1 eq) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC.

-

After the reaction is complete (typically several hours, when the starting material is consumed), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and wash with a saturated aqueous solution of NaHCO₃ to quench any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or flash column chromatography on silica gel to yield the pure this compound as a white solid.

Reactivity, Applications, and Role in Drug Development

Core Reactivity

The utility of this compound stems from its two distinct reactive domains:

-

Bipyridine Core: The two nitrogen atoms act as a powerful bidentate chelating ligand, forming stable complexes with a vast number of metal ions. The electronic properties of the resulting complex can be fine-tuned.[1]

-

Bromomethyl Groups: The C-Br bonds are highly susceptible to nucleophilic substitution, allowing for the covalent attachment of the bipyridine unit to other molecules, polymers, or surfaces.[1]

Caption: Dual functionality of the title compound as a chelating ligand and reactive linker.

Applications

This dual functionality makes it a versatile precursor in numerous fields:

-

Materials Science: It is a key building block for creating metal-organic frameworks (MOFs), metallosupramolecular polymers, and other materials with tailored electronic and optical properties.[1][6]

-

Catalysis: The bipyridine ligand can be modified via the bromomethyl groups to create more complex ligand architectures.[1] These tailored ligands are used to fine-tune the steric and electronic environment around a metal center, influencing the activity and selectivity of catalysts in reactions like palladium-catalyzed cross-couplings.[1]

-

Photovoltaics: It serves as an intermediate for synthesizing photosensitizers used in dye-sensitized solar cells.[1]

-

Organic Synthesis: It is a precursor for ruthenium catalysts and can be used as an additive in the synthesis of dendrimers.[2]

Relevance in Drug Development

While not typically a final drug product itself, this compound is a valuable intermediate in drug discovery and development.[] Nitrogen-containing heterocyclic scaffolds, like bipyridine, are present in a majority of FDA-approved small-molecule drugs.[8] The ability to use this compound as a rigid scaffold and introduce diverse functionality through its reactive "arms" allows medicinal chemists to:

-

Synthesize Complex Ligands: Create novel chelating agents for potential therapeutic or diagnostic applications.

-

Develop PROTACs and Molecular Glues: Use it as a linker to connect a protein-of-interest binder and an E3 ligase ligand.

-

Scaffold Hopping: Modify known active compounds by replacing a central core with the bipyridine unit to discover new chemical entities with improved pharmacological properties.[8]

-

Structure-Activity Relationship (SAR) Studies: Systematically synthesize libraries of related compounds by reacting the bromomethyl groups with various nucleophiles to probe interactions with biological targets.

References

- 1. This compound|CAS 134457-14-0 [benchchem.com]

- 2. This compound | 134457-14-0 | FB15034 [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. 5,5'-Bis(bromomethyl)-2,2'-bipyridine | 92642-09-6 [sigmaaldrich.com]

- 6. 4,4'-Bis (bromomethyl)-2,2'-bipyridine - CD Bioparticles [cd-bioparticles.net]

- 8. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

Spectroscopic Characterization of 4,4'-Bis(bromomethyl)-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4,4'-Bis(bromomethyl)-2,2'-bipyridine, a key building block in supramolecular chemistry, materials science, and catalysis. This document details the expected spectroscopic data, outlines experimental protocols for obtaining this data, and presents a common synthetic route for its preparation.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | ~8.70 | d | H-6, H-6' |

| ~8.43 | s | H-3, H-3' | ||

| ~7.38 | d | H-5, H-5' | ||

| ~4.63 | s | -CH₂Br | ||

| ¹³C NMR | CDCl₃ | ~156.0 | C-2, C-2' | |

| ~149.5 | C-6, C-6' | |||

| ~146.0 | C-4, C-4' | |||

| ~123.0 | C-5, C-5' | |||

| ~120.0 | C-3, C-3' | |||

| ~32.0 | -CH₂Br |

Note: NMR chemical shifts are referenced to tetramethylsilane (TMS). Predicted values may vary slightly based on experimental conditions and spectrometer frequency. Data for the analogous 4,4'-bis(chloromethyl)-2,2'-bipyridine shows similar patterns, with the benzylic protons appearing at 4.63 ppm and aromatic protons at 8.70, 8.43, and 7.38 ppm.[1]

Table 2: Mass Spectrometry (MS) Data

| Technique | Mode | m/z | Assignment |

| Electrospray Ionization (ESI) | Positive | 341, 343, 345 | [M+H]⁺ isotopic cluster |

| 262, 264 | [M-Br]⁺ isotopic cluster |

Note: The isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4) is a key diagnostic feature in the mass spectrum.

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Spectroscopy | Medium | Absorption Bands | Assignment |

| IR | KBr Pellet | ~3050 cm⁻¹ | C-H stretch (aromatic) |

| ~1600, 1550 cm⁻¹ | C=C and C=N stretching (bipyridine ring) | ||

| ~1450 cm⁻¹ | CH₂ scissoring | ||

| ~1220 cm⁻¹ | C-Br stretch | ||

| ~820 cm⁻¹ | C-H out-of-plane bending | ||

| UV-Vis | Methanol | ~245 nm, ~285 nm | π → π* transitions of the bipyridine core |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the radical bromination of 4,4'-dimethyl-2,2'-bipyridine.

dot

Procedure:

-

To a solution of 4,4'-dimethyl-2,2'-bipyridine in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a suitable aqueous solution to remove any remaining impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.

dot

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire the spectra on a 300 MHz or higher NMR spectrometer. Use a standard single-pulse sequence for ¹H NMR and a proton-decoupled pulse sequence for ¹³C NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the spectrum in positive ion mode.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: Determine the wavelengths of maximum absorbance (λₘₐₓ).

This guide provides a foundational understanding of the spectroscopic properties and synthesis of this compound, serving as a valuable resource for its application in various research and development endeavors.

References

An In-depth Technical Guide to 4,4'-Bis(bromomethyl)-2,2'-bipyridine

Introduction: 4,4'-Bis(bromomethyl)-2,2'-bipyridine is a highly functionalized organic compound that serves as a critical building block in the fields of coordination chemistry, materials science, and catalysis. Its rigid 2,2'-bipyridine core provides a robust chelating site for a wide array of metal ions, while the two reactive bromomethyl groups at the 4 and 4' positions allow for versatile post-synthesis modification. This dual functionality makes it an invaluable precursor for the construction of complex supramolecular architectures, functional polymers, and sophisticated catalytic systems. This guide provides a comprehensive overview of its properties, synthesis, and key applications for researchers and professionals in drug development and chemical sciences.

CAS Number and Properties

The Chemical Abstracts Service (CAS) registry number for this compound is 134457-14-0 [1][2]. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 134457-14-0 | [1][2] |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | [2] |

| Molecular Weight | 342.03 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Purity | ≥95% | |

| Boiling Point | 425.2 °C | [2] |

| Flash Point | 210.9 °C | [2] |

| Storage Conditions | 2-8 °C, under inert atmosphere | [1] |

Experimental Protocols: Synthesis

There are two primary and reliable methods for the synthesis of this compound, starting from either 4,4'-dimethyl-2,2'-bipyridine or 4,4'-bis(hydroxymethyl)-2,2'-bipyridine.

Protocol 1: Radical Bromination of 4,4'-Dimethyl-2,2'-bipyridine

This method involves the free-radical bromination of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN).

Reagents and Equipment:

-

4,4'-Dimethyl-2,2'-bipyridine

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for work-up and purification

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve 4,4'-dimethyl-2,2'-bipyridine (1 equivalent) in CCl₄ under an inert atmosphere.

-

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN (0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the precipitated succinimide.

-

Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Protocol 2: Substitution Reaction of 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine

This synthetic route involves the nucleophilic substitution of the hydroxyl groups of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine with bromide ions, typically using a strong acid like hydrobromic acid (HBr).

Reagents and Equipment:

-

4,4'-Bis(hydroxymethyl)-2,2'-bipyridine

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄) (optional, as a catalyst)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Ice bath

-

Standard glassware for work-up and purification

Procedure:

-

Carefully add 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (1 equivalent) to a round-bottom flask containing an excess of 48% hydrobromic acid.

-

Optionally, add a catalytic amount of concentrated sulfuric acid to facilitate the reaction.

-

Heat the mixture to reflux (approximately 120-125 °C) and maintain for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath to precipitate the product as its hydrobromide salt.

-

Collect the precipitate by filtration and wash with cold water.

-

To obtain the free base, suspend the salt in water and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization if necessary.

Application and Experimental Workflow: Synthesis of a Ruthenium(II) Complex

A prominent application of this compound is its use as a ligand in the synthesis of transition metal complexes. These complexes are of significant interest in catalysis, photodynamic therapy, and as photosensitizers in solar cells. The following workflow details the synthesis of a generic cis-Dichlorobis(4,4'-disubstituted-2,2'-bipyridine)ruthenium(II) type complex.

Objective: To synthesize a ruthenium(II) complex using this compound as a ligand, which can serve as a precursor for more complex catalytic or photophysically active molecules.

Reagents and Equipment:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Lithium chloride (LiCl)

-

Argon or Nitrogen gas supply

-

Schlenk line or glovebox

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve Ruthenium(III) chloride hydrate (1 equivalent) in DMF.

-

In a separate flask, dissolve this compound (2 equivalents) and an excess of lithium chloride (10 equivalents) in DMF.

-

Heat the RuCl₃ solution to reflux.

-

Slowly add the ligand solution to the refluxing ruthenium solution via a cannula.

-

Maintain the reaction at reflux for 4-8 hours. The color of the solution will change, typically to a deep red or purple, indicating the formation of the Ru(II) complex.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of cold, stirring water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water, followed by a cold diethyl ether wash to remove any unreacted ligand.

-

Dry the product under vacuum. Further purification can be achieved by column chromatography on silica gel or alumina if required.

References

4,4'-Bis(bromomethyl)-2,2'-bipyridine: A Comprehensive Technical Guide for Coordination Chemistry

An In-depth Exploration of Synthesis, Properties, and Applications in Research and Development

Abstract

This technical guide provides a comprehensive overview of 4,4'-Bis(bromomethyl)-2,2'-bipyridine, a pivotal ligand in modern coordination chemistry. Esteemed for its versatile bifunctional nature, this compound incorporates a robust bidentate 2,2'-bipyridine core for stable metal chelation and two reactive bromomethyl groups, enabling further functionalization and the construction of intricate supramolecular architectures. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, characterization, coordination behavior with various transition metals, and its burgeoning applications in catalysis, materials science, and photochemistry.

Introduction

This compound is a key building block in the design and synthesis of functional coordination complexes. The 2,2'-bipyridine scaffold is one of the most extensively utilized ligands in coordination chemistry, renowned for its capacity to form stable five-membered chelate rings with a wide array of transition metal ions. The strategic placement of highly reactive bromomethyl groups at the 4 and 4' positions introduces a dual functionality to the ligand. This allows for post-coordination modification, enabling the covalent linkage of the bipyridine core to other molecular entities, polymers, or surfaces. This unique characteristic makes it an invaluable precursor for developing advanced materials with tailored electronic, optical, and catalytic properties.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the radical bromination of 4,4'-dimethyl-2,2'-bipyridine.

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Radical Bromination of 4,4'-Dimethyl-2,2'-bipyridine

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

-

4,4'-Dimethyl-2,2'-bipyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4'-dimethyl-2,2'-bipyridine (1.0 eq.).

-

Add the solvent (e.g., CCl₄) to dissolve the starting material.

-

Add N-bromosuccinimide (2.2 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

The reaction mixture is heated to reflux under an inert atmosphere for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or ¹H NMR).

-

After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.

Characterization Data

The structural integrity and purity of this compound are confirmed by various spectroscopic techniques.

| Technique | Observed Characteristics |

| ¹H NMR | Resonances for the aromatic protons of the bipyridine core are observed in the range of δ 7.0-9.0 ppm. A characteristic singlet for the bromomethyl protons (-CH₂Br) typically appears around δ 4.5-4.8 ppm.[1][2][3] |

| ¹³C NMR | Aromatic carbons of the bipyridine ring resonate in the δ 120-160 ppm region. The carbon of the bromomethyl group is typically found further upfield. |

| FT-IR (cm⁻¹) | Characteristic vibrational bands for C=C and C=N stretching of the aromatic rings are observed. C-H stretching and bending vibrations are also present. |

| Mass Spec. | The molecular ion peak corresponding to the calculated mass of C₁₂H₁₀Br₂N₂ is observed, along with characteristic isotopic patterns for bromine. |

Coordination Chemistry

The 2,2'-bipyridine core of this compound acts as a robust bidentate chelating ligand for a wide range of transition metals, including but not limited to Ruthenium, Iridium, Platinum, and Copper.[4] The coordination typically results in the formation of a stable five-membered ring with the metal center.[4]

General Coordination Scheme

The following diagram illustrates the general coordination of the ligand to a metal center.

Caption: General scheme for the formation of a metal complex.

Properties of Representative Metal Complexes

The electronic and steric properties of the this compound ligand significantly influence the photophysical and electrochemical characteristics of the resulting metal complexes.

Table 1: Physicochemical Data of Representative Metal Complexes

| Metal | Complex Example | Absorption Max (nm) | Emission Max (nm) | Redox Potential (V vs. Fc/Fc⁺) | Reference |

| Ru(II) | [Ru(bpy)₂(4,4'-(CH₂Br)₂bpy)]²⁺ | ~450 (MLCT) | ~610 | ~+1.2 (Ru²⁺/³⁺) | [5][6] |

| Ir(III) | [Ir(ppy)₂(4,4'-(CH₂Br)₂bpy)]⁺ | ~380, ~470 (MLCT) | ~590 | ~+0.9 (Ir³⁺/⁴⁺) | [4][7] |

| Pt(II) | [Pt(4,4'-(CH₂Br)₂bpy)Cl₂] | ~350, ~420 (MLCT) | Not typically emissive | ~-1.5 (bpy/bpy⁻) | [8][9][10] |

| Cu(I/II) | [Cu(4,4'-(CH₂Br)₂bpy)(PPh₃)₂]⁺ | ~380 (MLCT) | ~550 | Variable | [11] |

Note: The data presented are approximate values for representative complexes and can vary based on the full ligand set and solvent.

Table 2: Selected Crystallographic Data for a Representative Ruthenium Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Ru-N(bpy) bond length (Å) | 2.05 - 2.07 |

| Ru-N((CH₂Br)₂bpy) bond length (Å) | 2.06 - 2.08 |

| N-Ru-N bite angle (°) | ~79 |

Data are for a representative [Ru(bpy)₂(substituted-bpy)]²⁺ complex and serve as an illustrative example.[6]

Applications

The dual functionality of this compound has led to its use in several advanced applications.

Catalysis

Coordination complexes of this ligand with metals like copper and palladium have shown potential in various catalytic transformations, including cross-coupling reactions. The bipyridine core stabilizes the metal center, while the bromomethyl groups can be used to anchor the catalyst to a solid support for heterogeneous catalysis, facilitating catalyst recovery and reuse.[12][13]

Materials Science: Metal-Organic Frameworks (MOFs)

The ligand serves as an excellent building block for the construction of metal-organic frameworks (MOFs).[14][15][16][17][18] The bipyridine unit coordinates to metal nodes, while the bromomethyl groups can be used for post-synthetic modification of the MOF pores, introducing new functionalities for applications in gas storage, separation, and catalysis.

Photochemistry and Luminescent Materials

Ruthenium(II) and Iridium(III) complexes incorporating this ligand often exhibit interesting photophysical properties, including strong luminescence.[4][7][19][20] The bromomethyl groups can be functionalized to tune the emission properties or to link the chromophore to other molecules for applications in sensing, bio-imaging, and light-emitting devices.

Conclusion

This compound stands out as a highly versatile and valuable ligand in the field of coordination chemistry. Its unique combination of a stable chelating unit and reactive functional groups provides a powerful platform for the rational design of sophisticated metal complexes and materials. The detailed synthetic protocols, characterization data, and overview of its coordination chemistry and applications presented in this guide are intended to facilitate its broader use in academic and industrial research, paving the way for new discoveries in catalysis, materials science, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electrochemistry and spectroelectrochemistry (EPR, UV-vis-near-IR) of platinum(II) 2,2[prime]-bipyridine and ring-metalated bipyridine complexes: Pt[sup II](L[sup [minus]]) and Pt[sup I](L[sup [minus]]) but not Pt[sup I](L) (Journal Article) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. BJOC - Copper-catalyzed reactions for organic synthesis [beilstein-journals.org]

- 13. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies [mdpi.com]

- 16. dovepress.com [dovepress.com]

- 17. researchgate.net [researchgate.net]

- 18. Bimetallic metal–organic frameworks and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

The Cornerstone of Coordination Chemistry: A Technical Guide to the Chelation Properties of Substituted Bipyridines

For Researchers, Scientists, and Drug Development Professionals

Substituted 2,2'-bipyridines are a cornerstone of coordination chemistry, forming stable complexes with a vast array of metal ions. Their versatile electronic and steric properties, tunable through synthetic modification, have positioned them as critical ligands in fields ranging from catalysis and materials science to medicinal chemistry and drug development. This in-depth technical guide explores the fundamental chelation properties of substituted bipyridines, providing a comprehensive overview of their synthesis, coordination behavior, and the experimental methodologies used for their characterization.

The Bipyridine Scaffold: Synthesis and Modification

The 2,2'-bipyridine framework is the foundation upon which a vast library of chelating agents has been built. The synthesis of the parent bipyridine and its substituted derivatives can be achieved through various organic reactions, with cross-coupling methods being particularly prevalent.[1] These methods, including Suzuki, Stille, and Negishi couplings, allow for the precise installation of a wide range of functional groups onto the pyridine rings.[1] This synthetic accessibility is a key factor in the widespread use of bipyridines, as it enables the fine-tuning of their electronic and steric properties to suit specific applications.[2]

The introduction of substituents onto the bipyridine core profoundly influences the ligand's coordination properties. Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen atoms, which can enhance the stability of the resulting metal complex. Conversely, electron-withdrawing groups (e.g., -CF₃, -CN) can decrease the basicity of the nitrogen atoms, affecting the thermodynamics of metal binding.[3] Steric hindrance, particularly at the 6,6'-positions, can influence the geometry of the metal complex and create chiral environments, which is crucial for applications in asymmetric catalysis.[2]

Coordination Chemistry and Chelation

The defining characteristic of 2,2'-bipyridine and its derivatives is their ability to act as bidentate chelating ligands, coordinating to a metal ion through their two nitrogen atoms to form a stable five-membered ring.[4] This "chelate effect" results in significantly more stable complexes compared to those formed with analogous monodentate ligands like pyridine.[5] The stability of these complexes can be quantified by their stability constants (log K), which are a measure of the equilibrium between the free metal ion and the metal-ligand complex in solution.[6][7]

The chelation process is a stepwise reaction, with the addition of each bipyridine ligand to the metal center having its own stability constant (K₁, K₂, K₃). In general, the stepwise stability constants decrease with each successive ligand addition (K₁ > K₂ > K₃).[5] The overall stability of a tris-bipyridine complex is given by the product of the stepwise constants (β₃ = K₁ * K₂ * K₃).[5]

Quantitative Analysis of Chelation Properties

A thorough understanding of the chelation properties of substituted bipyridines requires quantitative data. The following tables summarize key parameters for various bipyridine-metal complexes, providing a basis for comparison and ligand selection.

Table 1: Stability Constants of Bipyridine-Metal Complexes

| Metal Ion | Ligand | Log K₁ | Log K₂ | Log K₃ | Overall Log β₃ | Reference |

| Fe(II) | 2,2'-bipyridine | 4.2 | 3.7 | 9.5 | 17.4 | [6] |

| Cu(II) | 2,2'-bipyridine | 8.1 | 6.8 | 5.0 | 19.9 | [8] |

| Ni(II) | 2,2'-bipyridine | 7.0 | 6.8 | 6.5 | 20.3 | [8] |

| Co(II) | 2,2'-bipyridine | 6.0 | 5.8 | 5.2 | 17.0 | [8] |

| Zn(II) | 2,2'-bipyridine | 5.0 | 4.8 | 4.5 | 14.3 | |

| Mn(II) | 2,2'-bipyridine | 2.6 | 2.1 | 1.0 | 5.7 |

Table 2: Spectroscopic Properties of Ruthenium(II) Tris-bipyridine Complexes

| Ligand | Absorption Max (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Reference |

| [Ru(bpy)₃]²⁺ | 452 | 1.4 x 10⁴ | 610 | [9] |

| [Ru(4,4'-Me₂bpy)₃]²⁺ | 450 | - | 605 | [10] |

| [Ru(4,4'-(COOEt)₂bpy)₃]²⁺ | 455 | - | 620 | [10] |

Note: Molar absorptivity values can vary depending on the solvent and experimental conditions.

Experimental Protocols for Characterization

The characterization of substituted bipyridine-metal complexes and the determination of their chelation properties rely on a suite of analytical techniques. Detailed experimental protocols for key methods are provided below.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions in bipyridine complexes. The formation of a metal-ligand complex often results in the appearance of new absorption bands, particularly metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many transition metal-bipyridine complexes.[9]

Experimental Protocol:

-

Solution Preparation: Prepare stock solutions of the metal salt and the bipyridine ligand of known concentrations in a suitable solvent (e.g., acetonitrile, water).

-

Spectra Acquisition: Record the UV-Vis spectrum of the free ligand and the free metal ion.

-

Titration: Titrate the metal ion solution with the ligand solution directly in the cuvette, recording the spectrum after each addition.

-

Data Analysis: Monitor the changes in absorbance at a specific wavelength (e.g., the MLCT band) as a function of the ligand-to-metal ratio. This data can be used to determine the stoichiometry and stability constant of the complex using methods like the Job's plot or mole-ratio method.[6]

Fluorescence Spectroscopy

Fluorescence spectroscopy is particularly useful for studying the photophysical properties of bipyridine complexes, especially those of d⁶ metals like Ru(II).[9] The emission properties of these complexes are sensitive to the nature of the substituents on the bipyridine ligand.

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions (typically in the micromolar range) of the metal-bipyridine complex in a suitable solvent. It is crucial to use a solvent that does not quench the fluorescence.

-

Excitation and Emission Wavelengths: Determine the optimal excitation wavelength from the absorption spectrum (usually the maximum of the lowest energy absorption band).

-

Spectra Acquisition: Record the emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of bipyridine complexes in solution. ¹H and ¹³C NMR can confirm the coordination of the ligand to the metal and provide insights into the symmetry of the complex.[11][12]

Experimental Protocol:

-

Sample Preparation: Dissolve the bipyridine ligand and the metal-bipyridine complex in a suitable deuterated solvent.

-

Spectra Acquisition: Record the ¹H and ¹³C NMR spectra of the free ligand and the complex.

-

Data Analysis: Compare the chemical shifts of the protons and carbons in the free ligand and the complex. Coordination to a metal ion typically leads to downfield shifts of the pyridine ring protons. The pattern of the signals can reveal the symmetry of the complex.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[13][14] From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of the metal ion and the bipyridine ligand in the same buffer to avoid heats of mixing. The concentrations should be chosen based on the expected binding affinity.

-

Instrument Setup: Fill the sample cell with the metal ion solution and the injection syringe with the ligand solution. Allow the system to equilibrate to the desired temperature.

-

Titration: Perform a series of injections of the ligand into the sample cell, measuring the heat change after each injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows related to the study of substituted bipyridines.

Caption: Stepwise formation of a tris-bipyridine metal complex.

Caption: Generalized workflow for the synthesis and characterization of bipyridine complexes.

Applications in Drug Development and Catalysis

The tunable nature of substituted bipyridines makes them highly valuable in various applications. In drug development, bipyridine complexes of metals like ruthenium and platinum are being investigated as anticancer agents.[15] The mechanism of action often involves the complex binding to DNA, interfering with replication and transcription, ultimately leading to apoptosis.

In catalysis, bipyridine ligands are widely used to stabilize and tune the reactivity of transition metal catalysts for a variety of organic transformations, including cross-coupling reactions and hydrogenations.[2] The electronic and steric properties of the bipyridine ligand can be modified to control the activity and selectivity of the catalyst.

Caption: Simplified signaling pathway for a bipyridine-based anticancer drug.

Conclusion

Substituted bipyridines are a remarkably versatile class of ligands with a rich and expanding coordination chemistry. Their synthetic accessibility allows for the rational design of metal complexes with tailored properties for a wide range of applications. A thorough understanding of their fundamental chelation properties, supported by robust experimental characterization, is essential for the continued development of innovative technologies in medicine, catalysis, and beyond.

References

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. odinity.com [odinity.com]

- 10. Accessing unsymmetrical Ru( ii ) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04910D [pubs.rsc.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. mdpi.com [mdpi.com]

- 14. ITC [sites.mpip-mainz.mpg.de]

- 15. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4,4'-Bis(bromomethyl)-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,4'-Bis(bromomethyl)-2,2'-bipyridine, a key building block in coordination chemistry and materials science.[1] Due to its reactive bromomethyl groups, this compound is a versatile precursor for the synthesis of a wide array of functional molecules and materials, including metallosupramolecular architectures, polymers with tailored electronic properties, and ligands for catalysis.[1] Understanding its solubility is critical for its effective use in synthesis, purification, and various applications.

While specific quantitative solubility data (e.g., g/100 mL or molarity at various temperatures) for this compound in a range of common solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from synthesis and purification procedures reported in scientific literature.

Inferred Solubility Characteristics

Based on documented experimental procedures, the solubility of this compound can be inferred for several common organic solvents. The compound is noted to be soluble in methanol.[2][3] Synthesis and purification protocols often employ solvents such as tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), and acetonitrile, suggesting at least moderate solubility in these media.[4] For instance, the synthesis of its chloro-analogue involves extraction with dichloromethane and reaction in acetonitrile, indicating the likely solubility of the bromomethyl derivative in these solvents as well.[4] Recrystallization of the related 4,4'-bis(chloromethyl)-2,2'-bipyridine from hot absolute ethanol suggests that this compound may also have temperature-dependent solubility in alcohols.[4]

It is important to note that the solubility of bipyridine derivatives can be significantly influenced by the presence of functional groups. For example, the related 4,4'-dicarboxy-2,2'-bipyridine is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[5] While not directly applicable, this suggests that the polarity of the solvent plays a crucial role.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent | Qualitative Solubility | Context from Literature | Citation |

| Methanol | Soluble | Listed as a solvent on product information sheets. | [2][3] |

| Tetrahydrofuran (THF) | Likely Soluble | Used as a solvent in the synthesis of related halomethyl-bipyridines. | [4] |

| Dichloromethane (CH₂Cl₂) | Likely Soluble | Employed for extraction in the synthesis of related compounds. | [4] |

| Acetonitrile | Likely Soluble | Used as a reaction solvent for the synthesis of the chloro-analogue. | [4] |

| Ethanol (hot, absolute) | Likely Soluble | Used for recrystallization of the related 4,4'-bis(chloromethyl)-2,2'-bipyridine. | [4] |

| Carbon Tetrachloride | Likely Soluble | Used as a solvent for the radical bromination of 4,4'-dimethyl-2,2'-bipyridine to produce the target compound. | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its derivatives provide valuable insights into its handling and reactivity.

Protocol 1: Synthesis of this compound via Radical Bromination

This method involves the bromination of 4,4'-dimethyl-2,2'-bipyridine using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.[1][6]

Materials:

-

4,4'-Dimethyl-2,2'-bipyridine

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

-

Carbon Tetrachloride (solvent)

Procedure:

-

Dissolve 4,4'-dimethyl-2,2'-bipyridine in carbon tetrachloride in a round-bottom flask.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of the radical initiator (e.g., AIBN).

-

Heat the mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 4,4'-Bis(chloromethyl)-2,2'-bipyridine (a related compound)

This procedure details the synthesis of the chloro-analogue from 4,4'-dimethyl-2,2'-bipyridine, which can be adapted for the bromo-derivative by using a suitable brominating agent.[4]

Part A: Synthesis of 4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine

-

In a two-necked, round-bottomed flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in THF at -78°C.

-

Stir the LDA solution at -78°C for 10 minutes, warm to 0°C for 10 minutes, and then cool back to -78°C.

-

In a separate flask, dissolve 4,4'-dimethyl-2,2'-bipyridine in THF.

-

Add the 4,4'-dimethyl-2,2'-bipyridine solution to the cold LDA solution via cannula.

-

Stir the resulting mixture at -78°C for 1 hour.

-

Rapidly add chlorotrimethylsilane (TMSCl) via syringe.

-

Quench the reaction by pouring the cold mixture into a separatory funnel containing saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic fractions with brine and dry over sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine.[4]

Part B: Synthesis of 4,4'-Bis(chloromethyl)-2,2'-bipyridine

-

In a two-necked, round-bottomed flask under a nitrogen atmosphere, combine 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine, hexachloroethane, and cesium fluoride.

-

Add acetonitrile and stir the heterogeneous mixture at 60°C for approximately 3.5 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting solid by flash chromatography on silica gel using ethyl acetate as the mobile phase or by recrystallization from hot/cold absolute ethanol.[4]

Visualizations

The following diagrams illustrate key logical relationships and experimental workflows related to this compound.

Caption: Radical Bromination Synthesis Pathway.

Caption: Post-Synthesis Purification Workflow.

References

- 1. This compound|CAS 134457-14-0 [benchchem.com]

- 2. 4-(BROMOMETHYL)-4'-METHYL-2,2'-BIPYRIDINE | 81998-05-2 [m.chemicalbook.com]

- 3. 4-(BROMOMETHYL)-4'-METHYL-2,2'-BIPYRIDINE | 81998-05-2 [amp.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Stability of 4,4'-Bis(bromomethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(bromomethyl)-2,2'-bipyridine is a versatile bifunctional organic compound that serves as a crucial building block in supramolecular chemistry, materials science, and catalysis. Its rigid 2,2'-bipyridine core provides a strong chelating site for metal ions, while the two reactive bromomethyl groups at the 4 and 4' positions allow for further functionalization and covalent linkage to other molecules or surfaces. Understanding the thermal stability of this compound is paramount for its application in various thermally demanding processes, including the synthesis of polymers and nanomaterials, as well as for ensuring its safe handling and storage.

This technical guide provides a comprehensive overview of the available data on the thermal stability of this compound, outlines relevant experimental protocols for its synthesis and thermal analysis, and presents logical workflows for its characterization.

Thermal Properties

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | [1] |

| Molecular Weight | 342.03 g/mol | [1] |

| Boiling Point | 425.2 °C | [1] |

| Flash Point | 210.9 °C | [1] |

The high boiling point suggests that this compound possesses considerable thermal stability in the absence of reactive species. However, the presence of the bromomethyl groups may lead to decomposition at temperatures below its boiling point, particularly through pathways involving the loss of HBr or radical formation. Further investigation using TGA and DSC is necessary to fully characterize its decomposition profile.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the bromination of 4,4'-dimethyl-2,2'-bipyridine. The following protocol is a representative example based on established literature procedures.

dot

Caption: Synthesis of this compound.

Materials:

-

4,4'-Dimethyl-2,2'-bipyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyl-2,2'-bipyridine in carbon tetrachloride under an inert atmosphere.

-

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) to yield pure this compound.

Thermal Stability Analysis

To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be performed. The following are general protocols that can be adapted for this compound.

dot

Caption: General workflow for thermal stability analysis.

3.2.1. Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and characterize the mass loss of the compound as a function of temperature.

Instrumentation: A standard thermogravravimetric analyzer.

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

-

Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen to prevent oxidation).

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

3.2.2. Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

-

Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from room temperature to a temperature below the expected decomposition point (e.g., 200 °C) at a rate of 10 °C/min, cool to a low temperature (e.g., -50 °C), and then reheat at 10 °C/min to a temperature where decomposition is observed in TGA.

-

Record the heat flow as a function of temperature. Endothermic peaks typically correspond to melting, while exothermic peaks can indicate crystallization or decomposition.

Expected Thermal Decomposition Pathways

While specific experimental data is pending, the thermal decomposition of this compound is likely to proceed through pathways involving the cleavage of the C-Br bonds in the bromomethyl groups. Potential decomposition mechanisms include:

-

Homolytic Cleavage: At elevated temperatures, the C-Br bond can break homolytically to form a benzylic-type radical and a bromine radical. These reactive species can then initiate further decomposition reactions, including polymerization or char formation.

-

Elimination of HBr: If a source of protons is available, or through intramolecular rearrangement, hydrogen bromide (HBr) could be eliminated, leading to the formation of a vinyl-type or cross-linked structure.

-

Decomposition of the Bipyridine Core: At significantly higher temperatures, the aromatic bipyridine ring system itself will decompose. The thermal decomposition of pyridine, a related aromatic heterocycle, is known to proceed through complex radical pathways.

Conclusion

This compound is a thermally robust molecule, as indicated by its high boiling point. However, a comprehensive understanding of its thermal stability requires detailed analysis using techniques such as TGA and DSC to determine its precise decomposition temperature and to elucidate the nature of its thermal transitions. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct these essential characterizations, ensuring the safe and effective application of this important chemical building block.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation. All laboratory work should be conducted in accordance with established safety protocols.

References

Unveiling the Electronic Landscape of 4,4'-Substituted 2,2'-Bipyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core electronic properties of 4,4'-substituted 2,2'-bipyridines, a class of compounds pivotal in coordination chemistry, materials science, and pharmaceutical research. The strategic placement of substituents at the 4,4'-positions of the 2,2'-bipyridine scaffold provides a powerful tool to modulate their photophysical and electrochemical characteristics. This document offers a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key structure-property relationships to facilitate advanced research and development.

Electronic Properties: A Quantitative Overview

The electronic behavior of 4,4'-substituted 2,2'-bipyridines is profoundly influenced by the nature of the substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the bipyridine core, thereby tuning its interaction with light and its redox activity. The following tables summarize key quantitative data for a range of substituents.

Photophysical Properties

The absorption and emission properties of these compounds are crucial for applications in sensing, imaging, and photovoltaics. The data below, collected in various solvents, showcases the impact of substitution on the UV-Vis absorption maxima (λ_abs_), fluorescence emission maxima (λ_em_), and fluorescence quantum yields (Φ_f_).

| Substituent (R) | λ_abs_ (nm) | λ_em_ (nm) | Φ_f_ | Solvent |

| -H | ~280 | - | - | Various |

| -CH₃ | - | - | - | - |

| -OCH₃ | - | - | - | - |

| -N(CH₃)₂ | - | - | - | - |

| -NH₂ | - | - | Low | Various |

| -Cl | - | - | - | - |

| -Br | - | - | - | - |

| -CF₃ | - | - | - | - |

| -CN | - | - | - | - |

| -NO₂ | - | - | - | - |

| -COOH | ~300-320 | - | - | Various |

| -COOCH₂CH₃ | - | - | - | - |

| -Ph | - | - | - | - |

| -C≡CSi(CH₃)₃ | - | - | - | - |

| -CH=CH₂ | - | - | - | - |

Note: A comprehensive dataset with directly comparable values across a wide range of substituents in a single solvent is challenging to compile from existing literature. The provided data points are illustrative, and researchers are encouraged to consult the primary literature for specific experimental conditions.

Electrochemical Properties

The redox potentials of 4,4'-substituted 2,2'-bipyridines are critical for their application in catalysis, electrochromic devices, and redox flow batteries. The first reduction potential (E_red_) is particularly sensitive to the electronic nature of the substituents.

| Substituent (R) | E_red_ (V vs. ref) | Reference Electrode | Solvent/Electrolyte |

| -H | ~-2.2 | Ag/AgCl | Acetonitrile/TBAPF₆ |

| -CH₃ | More negative than -H | - | - |

| -OCH₃ | More negative than -H | - | - |

| -N(CH₃)₂ | Most negative | - | - |

| -NH₂ | More negative than -H | - | - |

| -Cl | Less negative than -H | - | - |

| -Br | Less negative than -H | - | - |

| -CF₃ | Less negative than -H | - | - |

| -CN | Less negative than -H | - | - |

| -NO₂ | Least negative | - | - |

| -COOH | Less negative than -H | - | - |

| -COOCH₂CH₃ | Less negative than -H | - | - |

Note: Redox potentials are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and reference electrode. The values presented here indicate general trends.

Hammett Parameters

The Hammett parameter (σ_p_) quantifies the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. A positive σ_p_ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. These parameters are invaluable for establishing quantitative structure-property relationships (QSPR).

| Substituent (R) | Hammett Parameter (σ_p_) |

| -N(CH₃)₂ | -0.83 |

| -NH₂ | -0.66 |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Ph | -0.01 |

| -Cl | 0.23 |

| -Br | 0.23 |

| -I | 0.18 |

| -COOCH₂CH₃ | 0.45 |

| -CN | 0.66 |

| -CF₃ | 0.54 |

| -NO₂ | 0.78 |

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to obtaining reliable data. This section provides protocols for the key techniques used to characterize the electronic properties of 4,4'-substituted 2,2'-bipyridines.

Synthesis of 4,4'-Disubstituted 2,2'-Bipyridines

A variety of synthetic routes exist for the preparation of these compounds.[1] A common strategy involves the coupling of appropriately substituted pyridine precursors. For symmetrical bipyridines, metal-catalyzed homocoupling reactions like the Ullmann or Wurtz couplings are often employed.[2] The synthesis of 4,4'-dinitro-2,2'-bipyridine and its subsequent reduction to 4,4'-diamino-2,2'-bipyridine is a key pathway to introduce versatile functional groups.[3][4]

Example: Synthesis of 4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide

-

Nitration: To a cooled (0 °C) solution of 2,2'-bipyridine in concentrated sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature.

-

Heating: After the addition is complete, slowly heat the reaction mixture and maintain it at an elevated temperature (e.g., 100 °C) for several hours.

-

Work-up: Cool the mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms.

-

Isolation: Collect the precipitate by filtration, wash it with water, and dry it to yield 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.[4]

Example: Reduction to 4,4'-Diamino-2,2'-bipyridine

-

Catalyst Suspension: Suspend 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide and a palladium on carbon (Pd/C) catalyst in ethanol.

-

Reduction: Heat the suspension to reflux and add hydrazine hydrate dropwise.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and filter it to remove the catalyst. Evaporate the solvent to obtain the crude product.

-

Purification: Purify the product by recrystallization or column chromatography.[3][4]

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

-

Sample Preparation: Prepare a dilute solution of the 4,4'-substituted 2,2'-bipyridine in a suitable UV-transparent solvent (e.g., acetonitrile, dichloromethane, or ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max_).

-

Blank Measurement: Record a baseline spectrum of the pure solvent in the cuvette.

-

Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the corrected absorbance spectrum. Identify the λ_max_ values and the corresponding molar extinction coefficients (ε).

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light, revealing details about its excited state properties.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent in a fluorescence cuvette. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Excitation and Emission Wavelengths: Determine the optimal excitation wavelength from the UV-Vis absorption spectrum (usually at λ_max_).

-

Emission Spectrum Acquisition: Excite the sample at the chosen wavelength and record the emission spectrum over a range of longer wavelengths.

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_f_) can be determined relative to a well-characterized standard with a known quantum yield. The following equation is used: Φ_f,sample_ = Φ_f,ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[5]

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox properties of a molecule, providing information on reduction and oxidation potentials.

-

Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution Preparation: Dissolve the 4,4'-substituted 2,2'-bipyridine in the electrolyte solution at a concentration of approximately 1 mM.

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition: Scan the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s). The potential range should be chosen to encompass the redox events of interest.

-

Data Analysis: Identify the anodic and cathodic peak potentials (E_pa_ and E_pc_) and peak currents (i_pa_ and i_pc_). The half-wave potential (E₁/₂), which is an approximation of the standard redox potential, can be calculated as (E_pa_ + E_pc_) / 2 for a reversible process.[6]

Visualizing Structure-Property Relationships

Graphical representations can provide intuitive insights into the complex relationships governing the electronic properties of these molecules. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.

Synthesis and Characterization Workflow

This diagram outlines the typical experimental workflow for investigating 4,4'-substituted 2,2'-bipyridines.

Influence of Substituents on Electronic Properties

This diagram illustrates the relationship between the electronic nature of substituents, as quantified by Hammett parameters, and the resulting photophysical and electrochemical properties of the 4,4'-substituted 2,2'-bipyridine core.

This technical guide provides a foundational understanding of the electronic properties of 4,4'-substituted 2,2'-bipyridines. By leveraging the compiled data, detailed protocols, and illustrative diagrams, researchers can accelerate their investigations into this versatile class of molecules and unlock their full potential in a wide array of scientific and technological applications.

References

- 1. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pure.qub.ac.uk [pure.qub.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4,4'-Bis(bromomethyl)-2,2'-bipyridine: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4,4'-Bis(bromomethyl)-2,2'-bipyridine, a key building block in coordination chemistry and materials science. The protocol is based on the radical bromination of 4,4'-dimethyl-2,2'-bipyridine using N-bromosuccinimide (NBS) and a radical initiator. This application note includes a summary of quantitative data, a detailed experimental procedure, and a visual representation of the experimental workflow to ensure reproducibility and facilitate its application in research and development.

Introduction

This compound is a versatile bifunctional ligand widely employed in the synthesis of novel materials, metal complexes for catalysis, and functional polymers.[1] The presence of two reactive bromomethyl groups allows for further functionalization, making it an essential precursor for constructing complex molecular architectures.[1] The most common and efficient method for its preparation is the free-radical bromination of the readily available 4,4'-dimethyl-2,2'-bipyridine.[1] This protocol details the synthesis, purification, and characterization of this compound.

Data Presentation

| Parameter | Value | Reference/Note |

| Reactants | ||

| 4,4'-Dimethyl-2,2'-bipyridine | 1.0 equivalent | Starting Material |

| N-Bromosuccinimide (NBS) | 2.2 equivalents | Brominating Agent |

| Azobisisobutyronitrile (AIBN) | 0.1 equivalents | Radical Initiator |

| Reaction Conditions | ||

| Solvent | Carbon Tetrachloride (CCl₄) | Anhydrous |

| Temperature | Reflux (approx. 77°C) | |

| Reaction Time | 4-6 hours | Monitored by TLC |

| Product Characterization | ||

| Molecular Formula | C₁₂H₁₀Br₂N₂ | |

| Molecular Weight | 342.03 g/mol | [2] |

| Appearance | White to off-white solid | |

| Expected Yield | 60-75% | [1] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ||

| 8.69 (d, 2H) | Pyridine H6/H6' | |

| 8.54 (s, 2H) | Pyridine H3/H3' | |

| 7.39 (d, 2H) | Pyridine H5/H5' | |

| 4.55 (s, 4H) | -CH₂Br | |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ||

| 156.2 | C2/C2' | |

| 149.8 | C6/C6' | |

| 145.9 | C4/C4' | |

| 124.5 | C5/C5' | |

| 122.1 | C3/C3' | |

| 31.8 | -CH₂Br |

Experimental Protocol

Materials and Reagents:

-

4,4'-Dimethyl-2,2'-bipyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,4'-dimethyl-2,2'-bipyridine (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To the solution, add N-bromosuccinimide (2.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).

-

Reaction: Place the flask under an inert atmosphere (nitrogen or argon) and heat the mixture to reflux (approximately 77°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexanes:ethyl acetate). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate. Alternatively, the product can be purified by recrystallization from a suitable solvent system such as ethanol.[3]

-

-

Characterization: Characterize the purified product by ¹H and ¹³C NMR spectroscopy and compare the data with the values provided in the data table.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This experiment should be conducted in a well-ventilated fume hood.

-

Carbon tetrachloride is a hazardous and environmentally damaging solvent; handle with appropriate care and consider alternative solvents if possible.

-

N-bromosuccinimide is a lachrymator and an irritant; avoid inhalation and skin contact.

-

AIBN is a flammable solid and can decompose upon heating; handle with care.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

References

Application Notes and Protocols for Surface Functionalization with 4,4'-Bis(bromomethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction